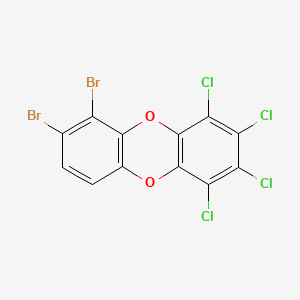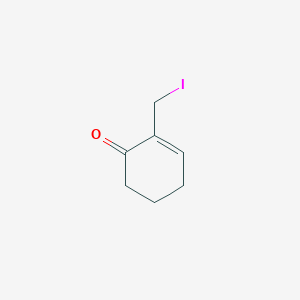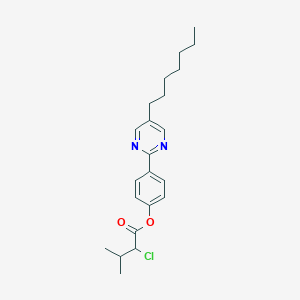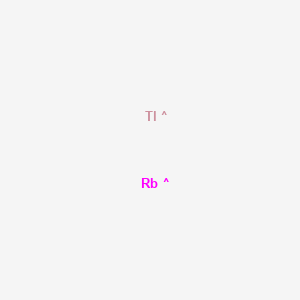
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This specific compound is characterized by the presence of ethoxymethyl and diethyl groups attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with 2,5-diethyl-1,3-dioxane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to enhance the reaction efficiency. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Applications De Recherche Scientifique
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used as a biofuel and chemical intermediate.
2,5-Diethyl-1,3-dioxane: A simpler analog without the ethoxymethyl group, used in organic synthesis.
5-(Hydroxymethyl)furfural: A related compound with a hydroxymethyl group, known for its applications in renewable energy and materials.
Uniqueness
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane is unique due to its combination of ethoxymethyl and diethyl groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
111885-06-4 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
5-(ethoxymethyl)-2,5-diethyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-13-8-11(5-2,9-14-10)7-12-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
UOYIFLPJCFMRSY-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCC(CO1)(CC)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)




![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)



![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


